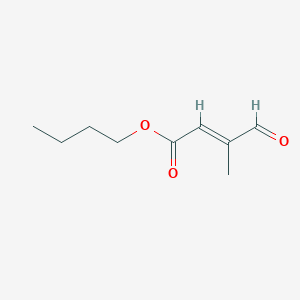
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R,R-Warfarin alcohol: is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R- and S-warfarin, with the R-enantiomer being less potent in anticoagulant activity compared to the S-enantiomer . The R,R-Warfarin alcohol is one of the stereoisomers formed during the metabolic reduction of warfarin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: Industrial production of R,R-Warfarin alcohol follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the desired enantiomer . The production is carried out in batch reactors with stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: R,R-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to warfarin using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Warfarin.
Reduction: Dihydro derivatives.
Substitution: Various substituted warfarin alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: R,R-Warfarin alcohol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of other chiral compounds .
Biology: In biological research, R,R-Warfarin alcohol is used to study the metabolic pathways of warfarin and its enantiomers. It helps in understanding the stereoselective metabolism and the role of different cytochrome P450 enzymes .
Medicine: R,R-Warfarin alcohol is studied for its potential anticoagulant properties, although it is less potent than S-warfarin. It is also used in pharmacokinetic studies to understand the distribution and elimination of warfarin enantiomers in the body .
Industry: In the pharmaceutical industry, R,R-Warfarin alcohol is used in the development of new anticoagulant drugs. It serves as a reference standard in quality control and analytical testing .
Mécanisme D'action
R,R-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors II, VII, IX, and X . By inhibiting VKOR, R,R-Warfarin alcohol reduces the levels of active clotting factors, thereby exerting an anticoagulant effect. The molecular targets include VKOR and various cytochrome P450 enzymes involved in its metabolism .
Comparaison Avec Des Composés Similaires
S-Warfarin: More potent anticoagulant with similar mechanism of action.
R,S-Warfarin alcohol: Another stereoisomer with different pharmacokinetic properties.
4-Hydroxycoumarin: The parent compound of warfarin with anticoagulant properties.
Uniqueness: R,R-Warfarin alcohol is unique due to its specific stereochemistry, which influences its metabolic pathway and pharmacokinetic properties. Unlike S-warfarin, it is less potent but provides valuable insights into the stereoselective metabolism of warfarin .
Propriétés
Numéro CAS |
76496-88-3 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1 |
Clé InChI |
ZUJMMGHIYSAEOU-IUODEOHRSA-N |
SMILES isomérique |
C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)











